4-Hydroxy Propafenone Hydrochloride
Overview
Description
4-Hydroxy Propafenone Hydrochloride is a metabolite of Propafenone, a class 1C antiarrhythmic agent used to treat ventricular and supraventricular arrhythmias. This compound is known for its role in the management of rapid heartbeats by inhibiting sodium channels in cardiac cells, thereby reducing excitability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Propafenone Hydrochloride involves multiple steps. One common method starts with phenol and diethyl benzyl malonate as initiation materials. The process includes cyclic condensation, water hydrolysis, etherification, amination, and finally, salification with hydrochloric acid . Another method involves the use of epichlorohydrin and n-propylamine in the reaction sequence .
Industrial Production Methods: Industrial production often employs sustained-release technologies to control the release speed of the compound. Techniques such as hydrophilic gel sustained release and extrusion-spheronization are used to maintain stable blood concentrations over extended periods .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Propafenone Hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-Hydroxy Propafenone Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: For investigating its effects on cellular processes and ion channels.
Medicine: As a therapeutic agent in the treatment of arrhythmias and for studying its pharmacokinetics and pharmacodynamics.
Industry: In the development of sustained-release formulations and other pharmaceutical applications
Mechanism of Action
4-Hydroxy Propafenone Hydrochloride exerts its effects by inhibiting sodium channels in cardiac cells, which reduces the influx of sodium ions. This action decreases the excitability of the cells, thereby stabilizing the cardiac membrane and preventing arrhythmias . The compound also has weak beta-blocking activity, which can contribute to its therapeutic effects .
Comparison with Similar Compounds
Propafenone: The parent compound, used for similar therapeutic purposes.
Flecainide: Another class 1C antiarrhythmic agent with similar sodium channel blocking properties.
Lidocaine: A class 1B antiarrhythmic agent with local anesthetic effects.
Uniqueness: 4-Hydroxy Propafenone Hydrochloride is unique due to its specific metabolic pathway and its role as a metabolite of Propafenone. Its sustained-release formulations and specific pharmacokinetic properties make it distinct from other similar compounds .
Properties
IUPAC Name |
1-[4-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-13-17(23)9-10-19(21)20(25)11-8-16-6-4-3-5-7-16;/h3-7,9-10,13,18,22-24H,2,8,11-12,14-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRSKHMUIJZGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662023 | |
Record name | 1-{4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86383-31-5 | |
Record name | 1-Propanone, 1-[4-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86383-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.